The primary source of 11-Deoxymogroside IIE is the fruit of Siraitia grosvenorii. This plant has been used in traditional Chinese medicine for centuries and is recognized for its natural sweetening properties. The extraction and isolation of mogrosides, including 11-Deoxymogroside IIE, typically involve various methods such as solvent extraction, chromatography, and other purification techniques.
11-Deoxymogroside IIE is classified as a triterpenoid glycoside. It belongs to a subclass of compounds known as cucurbitane-type triterpenoids, which are characterized by a specific arrangement of carbon atoms and functional groups. The structural variations in mogrosides arise from differences in hydroxylation and glycosylation patterns at various carbon positions.
The synthesis of 11-Deoxymogroside IIE can be achieved through both natural extraction from Siraitia grosvenorii and synthetic methodologies. Natural extraction involves the use of solvents to isolate the compound from the fruit, while synthetic approaches may utilize chemical reactions to construct the molecule from simpler precursors.
The biosynthetic pathway for mogrosides begins with squalene, which undergoes cyclization to form cucurbitadienol, catalyzed by cucurbitadienol synthase. Subsequent enzymatic reactions involving cytochrome P450 enzymes and UDP-glucosyltransferases lead to the formation of various mogrosides, including 11-Deoxymogroside IIE. The complexity of these reactions often necessitates advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
The molecular formula for 11-Deoxymogroside IIE is with a molecular weight of approximately g/mol. Its structure features multiple hydroxyl groups and glucopyranosyl moieties attached to a triterpenoid backbone.
The structural elucidation can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide detailed information about the arrangement of atoms within the molecule. Key NMR data includes chemical shifts that correspond to specific hydrogen and carbon environments within the compound.
11-Deoxymogroside IIE can participate in various chemical reactions typical for glycosides and triterpenoids. These may include hydrolysis under acidic or basic conditions, leading to the release of glucose units, or oxidation reactions that modify its hydroxyl groups.
The stability and reactivity of 11-Deoxymogroside IIE are influenced by its functional groups. For example, the presence of multiple hydroxyl groups makes it susceptible to oxidation, which can alter its sweetness profile and biological activity.
The mechanism by which 11-Deoxymogroside IIE exerts its effects involves interaction with biological pathways related to sweetness perception and potential health benefits. Research suggests that mogrosides may influence insulin sensitivity and exhibit anti-inflammatory properties.
Studies have indicated that compounds like 11-Deoxymogroside IIE can modulate cellular signaling pathways involved in glucose metabolism, potentially offering therapeutic benefits for metabolic disorders.
These properties are crucial for understanding the solubility, stability, and potential bioavailability of 11-Deoxymogroside IIE in various applications.
11-Deoxymogroside IIE has garnered attention for its potential applications in food science as a natural sweetener due to its high sweetness intensity relative to sucrose without contributing calories. Additionally, it is being researched for its pharmacological properties, including anti-diabetic effects and antioxidant activities. Its role in traditional medicine also highlights its importance as a functional food ingredient with health-promoting benefits.
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